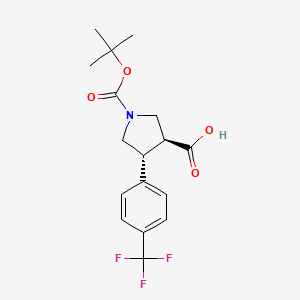

(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Descripción

This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a 4-(trifluoromethyl)phenyl substituent at the C4 position, and a carboxylic acid moiety at C3. The stereochemistry (3S,4R) is critical for its spatial arrangement, influencing interactions in synthetic or biological systems.

Propiedades

IUPAC Name |

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-12(13(9-21)14(22)23)10-4-6-11(7-5-10)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXSJRUEERTHEK-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376088 | |

| Record name | (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955137-85-6 | |

| Record name | (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Stepwise Synthesis

The preparation of (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid involves several key steps:

Formation of Pyrrolidine Backbone :

- Starting materials often include substituted pyrrolidines or precursors that undergo cyclization reactions.

- Common solvents: dichloromethane (DCM), dimethylformamide (DMF).

- Catalysts: Lewis acids such as aluminum chloride.

Introduction of Trifluoromethyl Phenyl Group :

- The trifluoromethyl group is introduced via electrophilic aromatic substitution or coupling reactions.

- Reagents: Trifluoromethyl iodide or similar derivatives.

-

- The tert-butoxycarbonyl group is added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Reaction conditions: Room temperature in an inert atmosphere (e.g., nitrogen).

-

- Crystallization or chromatography is used to isolate the desired stereoisomer.

- Purity verification: High-performance liquid chromatography (HPLC).

Reaction Conditions

| Reaction Step | Solvent | Temperature | Catalyst/Reagent | Duration |

|---|---|---|---|---|

| Cyclization | DMF | 80–100°C | Aluminum chloride | 6 hours |

| Substitution | DCM | Ambient | Trifluoromethyl iodide | 5 hours |

| Boc Protection | DCM | Ambient | Boc2O + TEA | 2 hours |

Alternative Methods

Some researchers have explored alternative synthetic routes to improve yield or stereoselectivity:

- Use of microwave-assisted synthesis to reduce reaction times.

- Enzymatic methods for stereoselective synthesis of pyrrolidine derivatives.

- Employing chiral catalysts to enhance enantiomeric purity.

Analysis and Findings

Yield Optimization

- Typical yields range from 50% to 70%, depending on reaction conditions and purification methods.

- Factors affecting yield include solvent choice, temperature control, and catalyst efficiency.

Purity Assessment

- Purity is confirmed using HPLC (>98%) and nuclear magnetic resonance (NMR) spectroscopy.

Challenges

- Achieving high stereoselectivity requires precise control over reaction conditions.

- The trifluoromethyl group can lead to side reactions under harsh conditions.

Data Table Summary

| Parameter | Value/Details |

|---|---|

| Molecular Formula | C16H20F3NO4 |

| Molecular Weight | 343.33 g/mol |

| Stereochemistry | (3S,4R) |

| Protecting Group | tert-butoxycarbonyl (Boc) |

| Key Functional Groups | Pyrrolidine ring, trifluoromethyl |

| Purity | >98% (HPLC) |

| Typical Yield | ~60% |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phenyl group.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Substitution: The trifluoromethyl group and the Boc-protected amine can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Structural Representation

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl-substituted phenyl group. This structure imparts unique chemical properties that are exploited in various synthetic pathways.

Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to act as a scaffold for the development of new drugs targeting neurological disorders and cancer therapies. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for drug formulation.

Synthesis of Peptide Derivatives

The Boc protecting group is widely used in peptide synthesis as it can be easily removed under mild acidic conditions. This property is beneficial for synthesizing complex peptides that may exhibit biological activity. For instance, derivatives of this compound have been explored for their potential as peptide mimetics in therapeutic applications.

Chiral Auxiliary

Due to its chiral nature, (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can be utilized as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically enriched compounds, which are crucial in developing pharmaceuticals with specific biological activities.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit anticancer properties. A study published in a reputable journal highlighted its effectiveness against specific cancer cell lines, suggesting that modifications to the pyrrolidine structure could enhance its potency and selectivity against tumor cells .

Case Study 2: Neurological Applications

Another investigation focused on the use of this compound in synthesizing novel compounds aimed at treating neurodegenerative diseases. The study found that certain derivatives showed promising results in preclinical models, indicating potential pathways for drug development targeting conditions such as Alzheimer's disease .

Table 1: Comparison of Biological Activities

Table 2: Synthetic Pathways Involving the Compound

Mecanismo De Acción

The mechanism of action of (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid would depend on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the Boc group can protect the amine functionality during biological interactions.

Comparación Con Compuestos Similares

Structural and Functional Insights

- Ring System Differences: Pyrrolidine vs. Pyridine vs. Pyrrolidine: The pyridine analog () is fully aromatic, offering π-π stacking capabilities and higher thermal stability (m.p. 147°C) .

Substituent Effects :

- Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity compared to phenyl or methoxy groups. CF₃’s strong electron-withdrawing nature may reduce electron density on the aryl ring, influencing reactivity .

- Fluorine vs. Methoxy : Fluorine (electron-withdrawing) decreases aryl ring electron density, while methoxy (electron-donating) increases it, affecting solubility and intermolecular interactions .

Protecting Groups :

Physicochemical and Hazard Profiles

Melting Points and Stability :

- Hazards: The piperidine analog () is classified for acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Similar hazards may apply to the target compound, though specific data are unavailable. The pyridine derivative () lacks carcinogenicity data but may cause respiratory irritation .

Actividad Biológica

(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative known for its potential biological activities. The trifluoromethyl group enhances the compound's pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H20F3NO4

- Molecular Weight : 367.34 g/mol

- IUPAC Name : (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

The presence of the tert-butyloxycarbonyl (Boc) group serves as a protective group that can be removed under specific conditions to yield the active form of the compound.

The biological activity of (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows potential in inhibiting stearoyl-CoA desaturase, which is implicated in lipid metabolism and related diseases .

- Receptor Binding : The trifluoromethyl group enhances lipophilicity, which may improve binding affinity to certain receptors, thereby modulating receptor-mediated pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro.

- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection against neurodegenerative diseases by modulating pathways associated with oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

Notable Research Findings

- Inhibition of Stearoyl-CoA Desaturase : A study demonstrated that the compound effectively inhibits this enzyme, leading to altered lipid profiles which could be beneficial in treating obesity-related conditions .

- Cytotoxicity Against Cancer Cells : Research highlighted that this compound exhibits cytotoxic effects on various cancer cell lines by triggering apoptotic pathways .

- Neuroprotective Mechanisms : Investigations into neuroprotective properties revealed that the compound mitigates oxidative stress through modulation of antioxidant defenses .

Q & A

Q. What are the recommended synthetic routes for (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling for introducing aromatic groups and tert-butoxycarbonyl (Boc) protection. For example, intermediates like 4-(trifluoromethyl)phenylboronic acid can be coupled to a pyrrolidine scaffold using Suzuki-Miyaura conditions (Pd(OAc)₂, XPhos ligand, Cs₂CO₃ in tert-butanol at 40–100°C under inert atmosphere) . Subsequent Boc protection and carboxylation steps are performed under controlled pH and temperature to preserve stereochemistry. Yields are optimized by monitoring reaction progress via LCMS and HPLC .

Q. How can the stereochemistry of the compound be confirmed experimentally?

- Methodological Answer : Stereochemical confirmation requires a combination of techniques:

- NMR Spectroscopy : H and C NMR analysis (e.g., DMSO-d₆, 400 MHz) to identify coupling constants (e.g., for axial protons) and verify diastereomeric ratios .

- X-ray Crystallography : Single-crystal diffraction provides unambiguous stereochemical assignment, particularly for the (3S,4R) configuration .

- Chiral HPLC : Separation using chiral columns (e.g., Chiralpak IA/IB) to resolve enantiomers and assess optical purity .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on GHS classifications:

- Acute Toxicity (H302) : Use fume hoods and PPE (gloves, lab coats).

- Skin/Irritation (H315/H319) : Avoid direct contact; employ spill trays.

- Respiratory Irritation (H335) : Use respirators in poorly ventilated areas.

First-aid protocols include immediate rinsing for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the trifluoromethylphenyl group introduction?

- Methodological Answer : Optimize via:

- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(dppf) for cross-coupling efficiency.

- Solvent Selection : Compare DMF (polar aprotic) vs. toluene (non-polar) for solubility and reactivity .

- Temperature Gradients : Perform reactions at 60°C, 80°C, and 100°C to identify ideal kinetic conditions.

- Additives : Include phase-transfer catalysts (e.g., TBAB) to improve trifluoromethyl group transfer .

Q. How to resolve contradictions in reported yields between Boc-protection methods?

- Methodological Answer : Discrepancies may arise from Boc-deprotection side reactions. Mitigation strategies include:

Q. What computational methods are suitable for predicting the compound’s reactivity in drug discovery?

- Methodological Answer : Employ:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolidine ring.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.

- MD Simulations : Assess conformational stability of the trifluoromethylphenyl group in aqueous vs. lipid environments .

Q. What analytical techniques ensure purity and stability during long-term storage?

- Methodological Answer :

- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the Boc group) with C18 columns and 0.1% TFA in acetonitrile/water gradients .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere.

- Karl Fischer Titration : Measure residual moisture in stored samples to prevent hydrolysis .

Q. How is the compound’s biological activity assessed in preclinical models?

- Methodological Answer :

- In Vitro Assays : Test inhibition of target enzymes (e.g., proteases) using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves.

- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity.

- ADME Profiling : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Q. What strategies prevent racemization during carboxylate functionalization?

- Methodological Answer :

- Low-Temperature Reactions : Perform carboxylation at −20°C to minimize epimerization.

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to stabilize intermediates.

- In Situ Monitoring : Track enantiomeric excess via circular dichroism (CD) during reaction progression .

Q. How does the compound’s stereochemistry influence its role in asymmetric catalysis?

- Methodological Answer :

The (3S,4R) configuration enhances enantioselectivity in organocatalytic reactions (e.g., Michael additions). Key steps include: - Transition-State Modeling : Identify hydrogen-bonding interactions between the carboxylate and substrates.

- Kinetic Resolution : Compare reaction rates of enantiomers using chiral GC or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.